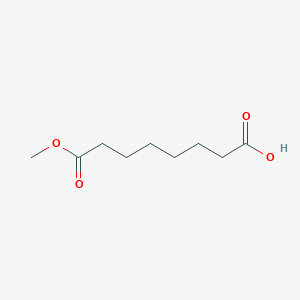

壬二酸单甲酯

描述

Synthesis Analysis

Suberic acid monomethyl ester can be synthesized through selective esterification methods. A notable method involves the preferential esterification of dicarboxylic acids with longer carbon chains by diazomethane in the presence of acids with shorter chains, achieved by adsorbing and aligning the acids on alumina for higher selectivity (Ogawa et al., 1988).

Molecular Structure Analysis

The molecular structure of suberic acid monomethyl ester has been elucidated through various spectroscopic techniques. Neutron diffraction data provided insights into the nearly extended conformation of suberic acid, highlighting the molecule's packing and hydrogen-bonded chain formation in its crystalline state (Gao et al., 1994).

Chemical Reactions and Properties

Suberic acid monomethyl ester exhibits moderate antifungal effects against a range of fungi and oomycetes strains relevant in agriculture, indicating its potential utility in the development of antifungal agents. Its interactions with N-myristoyltransferase suggest a mode of action involving this enzyme (Antypenko et al., 2018).

Physical Properties Analysis

The solvation and conformational dynamics of suberic acid, from which the monomethyl ester is derived, have been studied through molecular-dynamics simulations. These studies reveal the molecule's tendency to form helical structures in aqueous solutions, indicating a balance between hydrophilic and hydrophobic interactions (Nilsson et al., 1998).

Chemical Properties Analysis

Research into the esterification of dicarboxylic acids, including suberic acid, has uncovered specific reactivities and selectivities, particularly in the synthesis of esters and lactones in the presence of catalysts such as cobalt carbonyl. These studies contribute to our understanding of the reactivity patterns of suberic acid monomethyl ester and its potential for further functionalization (Chatani et al., 1986).

科学研究应用

血红蛋白交联:壬二酸的双磺基琥珀酰亚胺酯被发现可有效交联 HbA β 链,这有利于基于血红蛋白的血液代用品 (Manjula 等,1994)。

抗肿瘤剂合成:壬二酸二乙酯用于合成新型抗肿瘤剂 SAHA。该工艺由于其温和的条件和良好的安全性而适用于本科制药实验 (沈洁,2011)。

受控药物释放:利用壬二酸的线性聚(邻苯二甲酸酯)用于 5-氟尿嘧啶的受控释放,提供有效的生物可降解基质 (Maa & Heller, 1990)。

皮肤 T 细胞淋巴瘤治疗:SHP-141,一种潜在的皮肤 T 细胞淋巴瘤治疗剂,使用现成的壬二酸和对羟基苯甲酸甲酯合成,简化了工艺并避免了复杂步骤 (Deng 等,2016)。

抗真菌活性:单甲基壬二酸酯在低毒性水平下表现出中等的抗真菌作用。它的抗真菌活性可能针对 N-肉豆蔻酰转移酶 (Antypenko 等,2018)。

神经肌肉传导:源自壬二酸的壬二胆碱可有效阻断神经肌肉传导,原因是可逆结合和组织中乙酰胆碱酯酶的水解 (Volkova 等,1976)。

聚乙烯醇交联:与对苯二甲酸交联的 PVA 相比,壬二酸交联的 PVA 显示出更高的强度和生物降解性。它表现出更好的降解性能 (Sonker 等,2018)。

疟疾化学预防:含有壬二酸的聚(邻苯二甲酸酯)用于生物可降解植入物中,以控制递送乙胺嘧啶,为期长达三个月提供有效的疟疾保护 (Vandamme & Heller, 1995)。

安全和危害

Suberic acid monomethyl ester is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation . Personal protective equipment including dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

属性

IUPAC Name |

8-methoxy-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-13-9(12)7-5-3-2-4-6-8(10)11/h2-7H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVPXZDUVJGGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339174 | |

| Record name | Suberic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suberic acid monomethyl ester | |

CAS RN |

3946-32-5 | |

| Record name | 1-Methyl octanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3946-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Suberic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

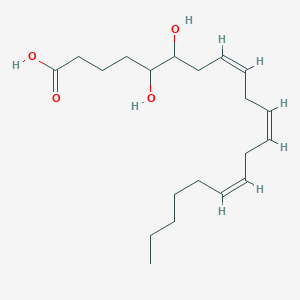

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

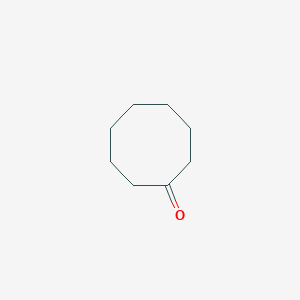

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)